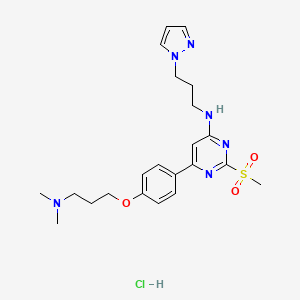

TP-238 hydrochloride

Description

The exact mass of the compound 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride is 494.1866877 g/mol and the complexity rating of the compound is 636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality TP-238 hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TP-238 hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-[4-[3-(dimethylamino)propoxy]phenyl]-2-methylsulfonyl-N-(3-pyrazol-1-ylpropyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6O3S.ClH/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28;/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVADRKEPFRFFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCOC1=CC=C(C=C1)C2=CC(=NC(=N2)S(=O)(=O)C)NCCCN3C=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31ClN6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TP-238 Hydrochloride: A Technical Guide to its Mechanism of Action as a Dual Inhibitor of CECR2 and BPTF Bromodomains

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe that functions as a dual inhibitor of the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] By targeting these key epigenetic readers, TP-238 provides a powerful tool to investigate the roles of CECR2 and BPTF in chromatin remodeling, gene transcription, and the pathogenesis of diseases such as cancer. This technical guide provides a comprehensive overview of the mechanism of action of TP-238, detailing its molecular targets, downstream signaling pathways, and includes relevant experimental protocols and quantitative data.

Introduction

Epigenetic modifications play a crucial role in regulating gene expression and cellular function. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby recruiting regulatory complexes to chromatin and influencing gene transcription. The dysregulation of bromodomain-containing proteins is implicated in a variety of diseases, making them attractive therapeutic targets.

TP-238 hydrochloride has emerged as a valuable chemical probe for studying the biological functions of two such proteins: CECR2 and BPTF. This guide will delve into the specifics of its inhibitory activity and the downstream consequences of engaging these targets.

Molecular Targets and Binding Affinity

TP-238 hydrochloride is characterized by its high affinity for the bromodomains of both CECR2 and BPTF. The inhibitory activity and binding affinity have been quantified through various biochemical and biophysical assays.

| Target | Assay Type | Value | Reference |

| CECR2 | AlphaScreen® IC50 | 30 nM | [1] |

| Isothermal Titration Calorimetry (ITC) K_d | 10 nM | [1] | |

| BPTF | AlphaScreen® IC50 | 350 nM | [1] |

| Isothermal Titration Calorimetry (ITC) K_d | 120 nM | [1] | |

| BRD9 | AlphaScreen® IC50 | 1.4 µM | [1] |

As indicated in the table, TP-238 exhibits significantly higher potency for CECR2 compared to BPTF. It also demonstrates good selectivity over other bromodomains, such as BRD9.[1] Furthermore, TP-238 has been screened against a panel of 338 kinases and showed no significant activity at a concentration of 1 µM, highlighting its specificity as a bromodomain inhibitor.[1]

Mechanism of Action and Signaling Pathways

TP-238 exerts its biological effects by competitively inhibiting the binding of acetylated lysines to the bromodomains of CECR2 and BPTF, thereby disrupting their downstream signaling functions.

Inhibition of CECR2 and the NF-κB Signaling Pathway

CECR2 has been identified as a critical regulator in breast cancer metastasis.[2][3] It functions by interacting with the acetylated RELA subunit of the NF-κB complex, which promotes the transcription of NF-κB target genes.[2] These target genes are involved in processes such as epithelial-mesenchymal transition (EMT) and the recruitment of immunosuppressive M2 macrophages to the tumor microenvironment.[2][3]

By inhibiting the CECR2 bromodomain, TP-238 is predicted to prevent the recruitment of the necessary transcriptional machinery to NF-κB target gene promoters, thereby suppressing tumor progression and metastasis.

Inhibition of BPTF, the NURF Complex, and c-MYC Activity

BPTF is the largest and a core subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex.[1] The NURF complex plays a vital role in regulating chromatin structure and gene expression. BPTF is essential for the recruitment of the NURF complex to specific genomic loci.

Importantly, BPTF has been shown to be a critical co-factor for the oncogenic transcription factor c-MYC.[4][5][6] BPTF interacts with c-MYC and is required for its recruitment to chromatin and subsequent transcriptional activity.[4] The inhibition of BPTF by TP-238 is therefore expected to disrupt the c-MYC transcriptional program, which is a key driver in many human cancers.[4][7] This disruption can lead to decreased cell proliferation and a delay in tumor development.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of TP-238 in research. Below are generalized protocols for key assays used to characterize this inhibitor.

AlphaScreen® Assay for Bromodomain Inhibition

This assay is used to measure the in vitro potency of TP-238 against CECR2 and BPTF.

Materials:

-

His-tagged bromodomain protein (CECR2 or BPTF)

-

Biotinylated histone peptide (e.g., H4K16ac)

-

Streptavidin-coated Donor beads (PerkinElmer)

-

Nickel Chelate Acceptor beads (PerkinElmer)

-

TP-238 hydrochloride (serial dilutions)

-

Assay Buffer (e.g., 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, 0.05% CHAPS)

-

384-well microplates

Procedure:

-

Prepare serial dilutions of TP-238 in the assay buffer.

-

In a 384-well plate, add the assay buffer, His-tagged bromodomain protein, and biotinylated histone peptide.

-

Add the TP-238 dilutions to the wells.

-

Incubate at room temperature for a defined period (e.g., 60 minutes).

-

In subdued light, add a mixture of Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Seal the plate and incubate in the dark at room temperature for 60 minutes.

-

Read the plate on a suitable plate reader with an AlphaScreen 680 nm excitation and 570 nm emission filter set.

-

Calculate IC50 values from the resulting dose-response curves.

Isothermal Titration Calorimetry (ITC)

ITC is used to determine the binding affinity (K_d), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between TP-238 and the bromodomains.

Materials:

-

Purified bromodomain protein (CECR2 or BPTF)

-

TP-238 hydrochloride

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

ITC instrument

Procedure:

-

Dialyze the protein extensively against the ITC buffer.

-

Dissolve TP-238 in the final dialysis buffer to ensure no buffer mismatch.

-

Degas both the protein solution and the TP-238 solution.

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the TP-238 solution into the injection syringe.

-

Perform a series of injections of TP-238 into the protein solution while monitoring the heat changes.

-

Integrate the heat pulses and fit the data to a suitable binding model to determine the thermodynamic parameters.

Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

These assays are used to assess the effect of TP-238 on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell lines of interest (e.g., breast cancer, leukemia)

-

Complete cell culture medium

-

TP-238 hydrochloride

-

MTT reagent or CellTiter-Glo® reagent

-

96-well plates

-

Spectrophotometer or luminometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of TP-238.

-

Incubate for a specified period (e.g., 72 hours).

-

Add the viability reagent (MTT or CellTiter-Glo®) according to the manufacturer's instructions.

-

Incubate as required.

-

Measure the absorbance or luminescence.

-

Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data

While extensive quantitative data on the cellular effects of TP-238 are not widely available in public literature, the following represents the key reported in vitro and cellular activity.

| Parameter | Target/Assay | Value | Reference |

| Biochemical IC50 | CECR2 (AlphaScreen®) | 30 nM | [1] |

| BPTF (AlphaScreen®) | 350 nM | [1] | |

| Binding Affinity (K_d) | CECR2 (ITC) | 10 nM | [1] |

| BPTF (ITC) | 120 nM | [1] | |

| Cellular Target Engagement (EC50) | CECR2 & BPTF (NanoBRET™) | 200-300 nM | [1] |

Conclusion and Future Directions

TP-238 hydrochloride is a well-characterized dual inhibitor of the CECR2 and BPTF bromodomains. Its demonstrated potency and selectivity make it an invaluable tool for dissecting the roles of these epigenetic regulators in health and disease. The inhibition of the CECR2/NF-κB and BPTF/c-MYC axes provides a strong rationale for investigating the therapeutic potential of targeting these pathways in cancer.

Further studies are warranted to fully elucidate the downstream effects of TP-238 on global gene expression, to assess its efficacy in a broader range of cancer cell lines, and importantly, to evaluate its pharmacological properties and anti-tumor activity in in vivo models. The lack of publicly available in vivo data represents a significant gap in the current understanding of TP-238's potential as a therapeutic lead. Future research in these areas will be critical for advancing our knowledge of CECR2 and BPTF biology and for the potential development of novel epigenetic therapies.

References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]

- 2. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. BPTF inhibition antagonizes colorectal cancer progression by transcriptionally inactivating Cdc25A - PMC [pmc.ncbi.nlm.nih.gov]

TP-238 Hydrochloride: A Technical Guide to BPTF/FALZ Inhibition for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe targeting the bromodomains of Bromodomain and PHD Finger Transcription Factor (BPTF/FALZ) and Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2). As a key subunit of the Nucleosome Remodeling Factor (NURF) complex, BPTF plays a critical role in chromatin remodeling and gene transcription, with significant implications in oncology. This technical guide provides a comprehensive overview of TP-238 hydrochloride, its mechanism of action, and its utility in studying the biological functions of BPTF and CECR2. We present detailed quantitative data, experimental protocols for key assays, and visual representations of the associated signaling pathways to facilitate further research and drug development efforts targeting these epigenetic regulators.

Introduction to BPTF/FALZ and CECR2

BPTF (Bromodomain and PHD Finger Transcription Factor) , also known as FALZ, is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex. The NURF complex is an ATP-dependent chromatin remodeling machinery that plays a crucial role in regulating gene expression by altering nucleosome positioning. BPTF, through its bromodomain and PHD finger, recognizes and binds to acetylated and methylated histone tails, respectively, thereby targeting the NURF complex to specific genomic loci. This activity is essential for the transcription of a variety of genes involved in development and cellular proliferation. Dysregulation of BPTF has been implicated in several cancers, making it an attractive target for therapeutic intervention.

CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2) is another bromodomain-containing protein that functions as an epigenetic reader. It is involved in the DNA damage response and has been shown to play a role in the NF-κB signaling pathway, which is critical in inflammation and cancer.

TP-238 hydrochloride serves as a valuable tool for dissecting the distinct and overlapping functions of BPTF and CECR2, paving the way for the development of novel therapeutics targeting these epigenetic regulators.

TP-238 Hydrochloride: A Selective Chemical Probe

TP-238 hydrochloride is a small molecule inhibitor that competitively binds to the acetyl-lysine binding pockets of the BPTF and CECR2 bromodomains. Its selectivity and potent inhibitory activity make it an excellent chemical probe for studying the cellular functions of these proteins.

Quantitative Data

The inhibitory activity and binding affinity of TP-238 hydrochloride have been characterized using various biochemical and biophysical assays. The following tables summarize the key quantitative data available for TP-238.

| Target | Assay Type | Value | Reference |

| BPTF | AlphaScreen® IC50 | 350 nM | [1] |

| CECR2 | AlphaScreen® IC50 | 30 nM | [1] |

| BPTF | Isothermal Titration Calorimetry (ITC) Kd | 120 nM | [1] |

| CECR2 | Isothermal Titration Calorimetry (ITC) Kd | 10 nM | [1] |

| BPTF | NanoBRET™ EC50 | 200-300 nM | [1] |

| CECR2 | NanoBRET™ EC50 | 200-300 nM | [1] |

Table 1: In Vitro and Cellular Potency of TP-238

| Off-Target | Assay Type | Value | Reference |

| BRD9 | IC50 | 1.4 µM | [1] |

| Kinase Panel (338 kinases) | Activity at 1 µM | No significant activity | [1] |

Table 2: Selectivity Profile of TP-238

Signaling Pathways and Mechanism of Action

BPTF and the NURF Complex in Gene Regulation

The NURF complex, through the activity of its catalytic subunit SNF2H/SMARCA5 (an ISWI family ATPase), utilizes the energy from ATP hydrolysis to slide nucleosomes along the DNA. This remodeling activity increases the accessibility of DNA to transcription factors and the transcriptional machinery. BPTF's role is to target the NURF complex to specific gene promoters through its interaction with acetylated and methylated histones.

BPTF in Cancer Signaling Pathways

BPTF has been shown to be a critical player in several oncogenic signaling pathways, most notably the MAPK and PI3K-AKT pathways. By promoting the transcription of key genes in these pathways, BPTF contributes to cancer cell proliferation, survival, and resistance to therapy. Furthermore, BPTF has been identified as a crucial co-factor for the oncogenic transcription factor c-MYC, facilitating its recruitment to chromatin and subsequent transcriptional activity.[2][3][4]

CECR2 and NF-κB Signaling

CECR2 has been identified as a positive regulator of the NF-κB signaling pathway. It is recruited by the RELA (p65) subunit of NF-κB to the promoters of target genes, where it facilitates chromatin accessibility and subsequent gene transcription. This mechanism is implicated in promoting cancer metastasis and immune suppression.[5][6][7]

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of TP-238 in research. Below are generalized protocols for the AlphaScreen® and Isothermal Titration Calorimetry assays, which are commonly used to characterize bromodomain inhibitors.

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) Protocol

This protocol describes a competitive binding assay to determine the IC50 of TP-238 for BPTF or CECR2.

References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]

- 2. BPTF is required for c-MYC transcriptional activity and in vivo tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. c-MYC partners with BPTF in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CECR2 Drives Breast Cancer Metastasis by Promoting NF-κB Signaling and Macrophage-mediated Immune Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CECR2 drives breast cancer metastasis by promoting NF-κB signaling and macrophage-mediated immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

TP-238 Hydrochloride: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As a dual inhibitor, it serves as a critical tool for investigating the roles of these epigenetic readers in gene regulation, development, and disease. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data and protocols related to TP-238 hydrochloride, intended to facilitate its use in preclinical research and drug discovery.

Chemical Properties

TP-238 hydrochloride is a white to beige powder. Its chemical structure and core properties are summarized below.

| Property | Value | Reference |

| Synonym(s) | 1-(3-(6-(4-(3-dimethylamino-propoxy)-phenyl)-2-methylsulfonyl-pyrimidin-4-ylamino)-propyl)-1H-pyrazole Hydrochloride, N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine hydrochloride | [1] |

| Molecular Formula | C₂₂H₃₀N₆O₃S · xHCl | [1] |

| Molecular Weight | 458.58 g/mol (free base) | [1] |

| Purity | ≥98% (HPLC) | [1] |

| Solubility | DMSO: 2 mg/mL | [1] |

| Storage | -20°C, desiccated | [1] |

| Appearance | White to beige powder | [1] |

Mechanism of Action and Biological Activity

TP-238 is a potent inhibitor of the bromodomains of CECR2 and BPTF, which are involved in recognizing acetylated lysine (B10760008) residues on histones and other proteins, thereby playing a crucial role in chromatin remodeling and gene transcription. By occupying the acetyl-lysine binding pocket of these bromodomains, TP-238 disrupts their interaction with chromatin, leading to modulation of gene expression.

A structurally related compound, TP-422, serves as a negative control as it is completely inactive against both BPTF and CECR2.

Signaling Pathway Diagram

Quantitative Data

The inhibitory activity of TP-238 has been quantified using various biochemical and biophysical assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Target | Assay | IC₅₀ (nM) | Reference |

| CECR2 | AlphaScreen | 30 | [1] |

| BPTF | AlphaScreen | 350 | [1] |

| BRD9 | AlphaScreen | 1400 | [1] |

Table 2: Binding Affinity

| Target | Assay | K_d (nM) | Reference |

| CECR2 | Isothermal Titration Calorimetry (ITC) | 10 | [1] |

| BPTF | Isothermal Titration Calorimetry (ITC) | 120 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

AlphaScreen Assay

This assay is used to measure the inhibition of the interaction between the bromodomain and an acetylated histone peptide.

Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Structural Analogues of TP-238 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective dual chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As components of distinct chromatin remodeling complexes, CECR2 and BPTF are implicated in various cellular processes, including gene transcription, DNA repair, and cell cycle control, making them attractive targets for therapeutic intervention in oncology and other diseases. This technical guide provides a comprehensive overview of the structural analogues of TP-238, detailing their biological activities, structure-activity relationships (SAR), and the experimental protocols utilized for their characterization. Furthermore, it elucidates the key signaling pathways influenced by the inhibition of CECR2 and BPTF, offering a valuable resource for researchers engaged in the discovery and development of novel bromodomain inhibitors.

Introduction to TP-238 Hydrochloride

TP-238 hydrochloride is a well-characterized chemical probe that exhibits high affinity for the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins, thereby playing a crucial role in the regulation of chromatin structure and gene expression. The dual inhibitory activity of TP-238 provides a valuable tool to investigate the coordinated functions of the CECR2-containing remodeling factor (CERF) and the Nucleosome Remodeling Factor (NURF) complex, in which BPTF is a core subunit.

Chemical Structure of TP-238:

-

Formal Name: 6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride[1]

-

Molecular Formula: C₂₂H₃₀N₆O₃S · HCl[1]

-

Molecular Weight: 495.0 g/mol [1]

-

CAS Number: 2415263-05-5[1]

Structural Analogues and Structure-Activity Relationship (SAR)

The development of structural analogues of TP-238 has been focused on improving potency, selectivity, and pharmacokinetic properties. While a systematic library of TP-238 analogues with comprehensive SAR data is not publicly available in a single source, several key compounds have been described in the literature, providing valuable insights into the structural requirements for potent and selective inhibition of CECR2 and BPTF.

Key Structural Analogues

This section summarizes the biological data for TP-238 and its notable structural or functional analogues.

| Compound | Target(s) | IC₅₀ (nM) | K_d_ (nM) | Assay(s) | Key Structural Features / Notes |

| TP-238 | CECR2 | 30[1][2] | 10[1][2] | AlphaScreen, ITC | Dual inhibitor with a preference for CECR2. |

| BPTF | 350[1][2] | 120[1][2] | AlphaScreen, ITC | ||

| BRD9 | 1400[1][3] | - | AlphaScreen | Lower affinity for BRD9, indicating selectivity. | |

| TP-248 | CECR2, BPTF | - | - | - | A structural analogue used as a scaffold to develop more selective CECR2 inhibitors. The pyrimidine (B1678525) core is a key feature. |

| NVS-BPTF-1 | BPTF | 56[3] | 71[3] | AlphaScreen, BLI | A potent and selective BPTF inhibitor. Shares structural similarities with TP-238 but optimized for BPTF affinity. |

| BRD4(BD1) | >10,000 | - | AlphaScreen | Demonstrates high selectivity over BET bromodomains. | |

| Cpd8 | BPTF | - | 428 | ITC | A potent and selective BPTF inhibitor discovered through screening and structure-guided optimization. |

| Cpd10 | BPTF | - | 655 | ITC | Another potent and selective BPTF inhibitor from the same series as Cpd8. |

Emerging Structure-Activity Relationship Insights

From the limited data available, the following SAR observations can be made:

-

Pyrimidine Core: The central pyrimidine scaffold appears to be a crucial pharmacophore for binding to the CECR2 and BPTF bromodomains.

-

Substitutions on the Pyrimidine Ring: Modifications at the 2- and 4-positions of the pyrimidine ring significantly influence potency and selectivity. The methylsulfonyl group at the 2-position and the N-propyl-pyrazole moiety at the 4-position in TP-238 are key for its activity.

-

Phenyl Group Substituent: The nature of the substituent on the 6-phenyl ring impacts both affinity and physicochemical properties. The dimethylaminopropoxy chain in TP-238 likely contributes to its solubility and cell permeability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of TP-238 and its analogues.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

This assay is used to measure the binding of the inhibitor to the bromodomain by competing with a biotinylated histone peptide ligand.

Workflow Diagram:

References

- 1. academic.oup.com [academic.oup.com]

- 2. CECR2, a protein involved in neurulation, forms a novel chromatin remodeling complex with SNF2L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

TP-238 Hydrochloride Target Engagement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of target engagement studies for TP-238 hydrochloride, a chemical probe targeting the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support further research and drug development efforts.

Quantitative Target Engagement and Selectivity Data

TP-238 hydrochloride has been characterized through various biochemical and cellular assays to determine its potency, binding affinity, and selectivity for its primary targets, CECR2 and BPTF. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Binding Affinity of TP-238

| Target | Assay Type | Metric | Value (nM) |

| CECR2 | AlphaScreen | IC₅₀ | 30[1] |

| BPTF | AlphaScreen | IC₅₀ | 350[1] |

| CECR2 | Isothermal Titration Calorimetry (ITC) | K_d_ | 10[1] |

| BPTF | Isothermal Titration Calorimetry (ITC) | K_d_ | 120[1] |

Table 2: Cellular Target Engagement of TP-238

| Target | Assay Type | Metric | Value (nM) |

| CECR2 | NanoBRET™ | EC₅₀ | 200-300 |

| BPTF | NanoBRET™ | EC₅₀ | 200-300 |

Table 3: Selectivity Profile of TP-238

| Off-Target | Assay Type | Metric | Value (µM) |

| BRD9 | Biochemical Assay | IC₅₀ | 1.4[1] |

| 338 Kinases | Kinase Panel Screen | - | No activity at 1 µM[1] |

Core Signaling Pathways

TP-238's targets, CECR2 and BPTF, are integral components of chromatin remodeling complexes that play crucial roles in regulating gene expression. Their inhibition by TP-238 can impact downstream signaling pathways implicated in cancer and other diseases.

CECR2 and the NF-κB Signaling Pathway

CECR2 has been shown to be a positive regulator of the NF-κB signaling pathway. It interacts with the RELA (p65) subunit of NF-κB, promoting its recruitment to target gene promoters and enhancing transcriptional activation. This is particularly relevant in contexts such as breast cancer metastasis, where CECR2-mediated NF-κB activation can drive the expression of genes involved in inflammation, cell survival, and invasion.

BPTF and the PI3K/AKT Signaling Pathway

BPTF, a core component of the Nucleosome Remodeling Factor (NURF) complex, has been implicated in the positive regulation of the PI3K/AKT signaling pathway. Knockdown of BPTF has been shown to suppress the phosphorylation of key components of this pathway, leading to decreased cell proliferation and survival. This positions BPTF as a critical upstream regulator of a major cancer-associated signaling cascade.

BPTF and c-MYC-Dependent Transcription

BPTF is a critical co-factor for the oncogenic transcription factor c-MYC. BPTF interacts with c-MYC and is required for its recruitment to chromatin at target gene promoters. By remodeling chromatin, the BPTF-containing NURF complex facilitates c-MYC's access to DNA, thereby enabling the transcription of genes involved in cell cycle progression, proliferation, and metabolism. Inhibition of BPTF with TP-238 can therefore disrupt c-MYC's oncogenic functions.

References

TP-238 Hydrochloride: A Technical Guide to its Role in Chromatin Remodeling

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP-238 hydrochloride is a potent and selective chemical probe that targets the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF/FALZ).[1] As key components of the CERF (CECR2-containing remodeling factor) and NURF (Nucleosome Remodeling Factor) chromatin remodeling complexes, respectively, CECR2 and BPTF play critical roles in regulating gene expression through the recognition of acetylated histone tails. This technical guide provides an in-depth overview of the mechanism of action of TP-238 hydrochloride, its impact on chromatin structure and function, and its potential therapeutic applications. Detailed experimental protocols and data are presented to facilitate further research and drug development efforts targeting these epigenetic regulators.

Introduction to TP-238 Hydrochloride and its Targets

TP-238 hydrochloride is a small molecule inhibitor that exhibits high affinity for the bromodomains of CECR2 and BPTF.[1] These proteins act as "readers" of the histone code, specifically recognizing acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active chromatin and gene transcription.

-

CECR2 (Cat Eye Syndrome Chromosome Region, Candidate 2): A component of the ISWI (Imitation Switch) family of chromatin remodeling complexes, specifically the CERF (CECR2-containing remodeling factor) complex. CECR2 is crucial for developmental processes such as neurulation.[1]

-

BPTF (Bromodomain PHD Finger Transcription Factor): The largest subunit of the NURF (Nucleosome Remodeling Factor) complex, another ISWI family remodeler. BPTF is essential for embryogenesis, and its dysregulation has been implicated in various cancers.[2]

By competitively binding to the acetyl-lysine binding pockets of CECR2 and BPTF, TP-238 hydrochloride displaces these proteins from chromatin, thereby inhibiting their remodeling activities and modulating the expression of their target genes.

Quantitative Data

The following tables summarize the in vitro binding affinity and inhibitory activity of TP-238 against its primary targets.

Table 1: In Vitro Binding Affinity and Inhibitory Activity of TP-238

| Target | Assay Type | Value (nM) | Reference |

| CECR2 | IC50 (Alphascreen) | 30 | [1] |

| BPTF | IC50 (Alphascreen) | 350 | [1] |

| CECR2 | Kd (Isothermal Titration Calorimetry) | 10 | [1] |

| BPTF | Kd (Isothermal Titration Calorimetry) | 120 | [1] |

Table 2: Cellular Target Engagement of TP-238

| Target | Assay Type | Value (nM) | Reference |

| CECR2 | EC50 (NanoBRET) | 200-300 | |

| BPTF | EC50 (NanoBRET) | 200-300 |

Mechanism of Action: Inhibition of Chromatin Remodeling

The primary mechanism of action of TP-238 hydrochloride is the disruption of the "read-write" mechanism of histone modifications that governs chromatin accessibility and gene expression.

Role of CECR2 and BPTF in Chromatin Remodeling

CECR2 and BPTF, through their respective complexes (CERF and NURF), utilize the energy from ATP hydrolysis to reposition or evict nucleosomes. This remodeling activity is guided by their bromodomains, which recognize and bind to acetylated histones, thereby targeting the remodeling machinery to specific genomic loci. BPTF, for instance, has been shown to bind with marked selectivity to Histone H4 acetylated at lysine 16 (H4K16ac) in conjunction with Histone H3 trimethylated at lysine 4 (H3K4me3).

Impact of TP-238 Hydrochloride

TP-238 hydrochloride, by blocking the bromodomain-acetylated histone interaction, is expected to have the following effects:

-

Displacement from Chromatin: Prevent the recruitment and stabilization of CERF and NURF complexes at their target gene promoters and enhancers.

-

Altered Chromatin Accessibility: Lead to a more condensed chromatin state at target loci, reducing the accessibility of the transcriptional machinery to DNA.

-

Modulation of Gene Expression: Result in the downregulation of genes that are positively regulated by CECR2 and BPTF, and potentially the upregulation of genes that are repressed by them.

Signaling Pathways and Downstream Effects

The inhibition of CECR2 and BPTF by TP-238 hydrochloride can impact several key signaling pathways implicated in development and disease.

CECR2-Mediated Signaling

Recent studies have implicated CECR2 in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . CECR2 has been shown to be recruited by the RELA subunit of NF-κB to activate the expression of target genes involved in inflammation and cancer metastasis, such as CSF1 and CXCL1. Inhibition of CECR2 with compounds like TP-238 could therefore suppress these pro-tumorigenic pathways.

BPTF-Mediated Signaling

BPTF has been shown to be a critical co-factor for the c-Myc oncogene , facilitating its recruitment to chromatin and subsequent transcriptional activity. Furthermore, loss of BPTF has been linked to decreased TGF-β (Transforming Growth Factor-beta) signaling and the re-expression of the Estrogen Receptor alpha (ERα) in breast cancer models, suggesting a role in endocrine therapy resistance.[3] Therefore, inhibitors like TP-238 could have therapeutic potential in c-Myc driven cancers and in overcoming resistance to hormone therapies.

Experimental Protocols

The following are generalized protocols for key assays that can be adapted for the characterization of TP-238 hydrochloride's activity.

In-Cell Target Engagement using NanoBRET™ Assay

This protocol allows for the quantitative measurement of TP-238 hydrochloride's binding to CECR2 or BPTF in live cells.

Materials:

-

HEK293T cells

-

Expression vectors for NanoLuc®-CECR2 and NanoLuc®-BPTF fusion proteins

-

HaloTag®-Histone H3.3 expression vector

-

NanoBRET™ Nano-Glo® Substrate

-

HaloTag® NanoBRET™ 618 Ligand

-

TP-238 hydrochloride

-

Opti-MEM™ I Reduced Serum Medium

-

Fugene® HD Transfection Reagent

-

White, 96-well assay plates

Procedure:

-

Cell Transfection: Co-transfect HEK293T cells with the NanoLuc®-target (CECR2 or BPTF) and HaloTag®-Histone H3.3 expression vectors using Fugene® HD.

-

Cell Plating: 24 hours post-transfection, harvest cells and resuspend in Opti-MEM™. Plate 2 x 10^4 cells per well in a 96-well plate.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells at a final concentration of 100 nM. Incubate for 18-24 hours at 37°C in a CO2 incubator.

-

Compound Treatment: Prepare serial dilutions of TP-238 hydrochloride in Opti-MEM™. Add the compound dilutions to the cells and incubate for 2 hours.

-

Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. Add the substrate to each well.

-

Signal Detection: Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (618 nm).

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the NanoBRET™ ratio against the log of the TP-238 hydrochloride concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Chromatin Binding Dynamics using Fluorescence Recovery After Photobleaching (FRAP)

This protocol assesses the effect of TP-238 hydrochloride on the mobility and chromatin binding of CECR2 or BPTF in living cells.

Materials:

-

Cells expressing GFP-tagged CECR2 or BPTF

-

Glass-bottom imaging dishes

-

Confocal laser scanning microscope with a high-power laser for photobleaching

-

TP-238 hydrochloride

-

Cell culture medium

Procedure:

-

Cell Culture: Plate cells expressing GFP-CECR2 or GFP-BPTF on glass-bottom dishes.

-

Compound Treatment: Treat the cells with TP-238 hydrochloride or vehicle control for a desired period.

-

Image Acquisition Setup: Place the dish on the microscope stage, maintained at 37°C and 5% CO2. Identify a cell with clear nuclear fluorescence.

-

Pre-bleach Imaging: Acquire a few images of the nucleus at low laser power to establish a baseline fluorescence intensity.

-

Photobleaching: Use a high-power laser to bleach a defined region of interest (ROI) within the nucleus.

-

Post-bleach Imaging: Immediately after bleaching, acquire a time-lapse series of images at low laser power to monitor the recovery of fluorescence in the bleached ROI.

-

Data Analysis: Measure the fluorescence intensity in the bleached ROI over time. Normalize the recovery data to the pre-bleach intensity. Fit the recovery curve to a mathematical model to determine the mobile fraction and the half-time of recovery (t1/2). An increase in the mobile fraction and a decrease in t1/2 upon TP-238 treatment would indicate displacement of the protein from chromatin.

Conclusion

TP-238 hydrochloride is a valuable research tool for elucidating the roles of CECR2 and BPTF in chromatin remodeling and gene regulation. Its high potency and selectivity make it an excellent probe for dissecting the downstream consequences of inhibiting these key epigenetic readers. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential of targeting the CECR2 and BPTF bromodomains in various diseases, including cancer and developmental disorders. Further studies are warranted to explore the in vivo efficacy and safety profile of TP-238 and its analogs.

References

- 1. TP-238 | Structural Genomics Consortium [thesgc.org]

- 2. New design rules for developing potent, cell-active inhibitors of the Nucleosome Remodeling Factor (NURF) via BPTF bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Loss of BPTF restores estrogen response and suppresses metastasis of mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]

TP-238 Hydrochloride: A Technical Guide to its Role in Gene Transcription Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of two key epigenetic regulators: Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF).[1] These proteins are integral components of large chromatin-remodeling complexes that play crucial roles in modulating chromatin structure and, consequently, gene transcription. This technical guide provides an in-depth overview of TP-238 hydrochloride, its targets, and its application in studying the regulation of gene transcription. We present key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Core Concepts: Targeting Chromatin Remodeling

Gene expression is fundamentally regulated by the accessibility of DNA to the transcriptional machinery. This accessibility is controlled by the dynamic packaging of DNA into chromatin. Bromodains are "reader" domains that recognize acetylated lysine (B10760008) residues on histone tails, a key post-translational modification associated with active transcription. By binding to these acetylated histones, bromodomain-containing proteins recruit other factors to modulate chromatin structure and gene expression.

TP-238 hydrochloride acts as an inhibitor, competitively binding to the bromodomains of CECR2 and BPTF, thereby preventing their interaction with acetylated histones and disrupting their regulatory functions.

Quantitative Data for TP-238 Hydrochloride

The following tables summarize the key quantitative parameters defining the potency and selectivity of TP-238 hydrochloride.

Table 1: In Vitro Binding Affinity and Inhibitory Activity

| Target | Assay Type | Parameter | Value (nM) |

| CECR2 | AlphaScreen® | IC50 | 30[1] |

| BPTF | AlphaScreen® | IC50 | 350[1] |

| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 10[1] |

| BPTF | Isothermal Titration Calorimetry (ITC) | Kd | 120[1] |

Table 2: Cellular Target Engagement

| Target | Assay Type | Parameter | Value (nM) |

| CECR2 | NanoBRET™ | EC50 | 200-300[1] |

| BPTF | NanoBRET™ | EC50 | 200-300[1] |

Table 3: Selectivity Profile

| Off-Target | Assay Type | Parameter | Value (µM) |

| BRD9 | Biochemical Assay | IC50 | 1.4[1] |

| Kinase Panel (338 kinases) | Biochemical Assay | % Inhibition at 1 µM | No significant activity[1] |

Signaling Pathways and Mechanism of Action

TP-238 hydrochloride influences gene transcription by inhibiting the function of the chromatin-remodeling complexes to which CECR2 and BPTF belong.

CECR2 and the CERF Complex:

CECR2 is a component of the CERF (CECR2-containing remodeling factor) complex, which also includes the ATPase SMARCA5 (SNF2H).[2] This complex is involved in nucleosome sliding and is crucial for developmental processes, including neurulation.[3] By inhibiting the CECR2 bromodomain, TP-238 is expected to disrupt the recruitment of the CERF complex to specific genomic loci, thereby altering the expression of genes regulated by this complex.

Figure 1: Inhibition of the CERF complex by TP-238.

BPTF and the NURF Complex:

BPTF is the largest subunit of the NURF (Nucleosome Remodeling Factor) complex, which utilizes the ATPase SMARCA1 (SNF2L) to remodel chromatin.[4] The BPTF bromodomain recognizes acetylated histones, while its PHD finger binds to trimethylated histone H3 at lysine 4 (H3K4me3), a mark of active promoters.[4] This dual recognition allows the NURF complex to be recruited to active gene promoters to facilitate transcription. BPTF has been shown to be involved in the regulation of c-Myc target genes.[4] Inhibition of the BPTF bromodomain by TP-238 is predicted to disrupt NURF complex recruitment and subsequent transcriptional activation.

Figure 2: Inhibition of the NURF complex by TP-238.

Experimental Protocols

To investigate the effects of TP-238 hydrochloride on gene transcription, a combination of cellular and molecular biology techniques is required. Below are detailed protocols for key experiments.

Protocol 1: Cellular Proliferation Assay

This assay determines the effect of TP-238 on the growth of cancer cell lines that are potentially dependent on CECR2 or BPTF activity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

TP-238 hydrochloride

-

Vehicle control (e.g., DMSO)

-

96-well plates

-

MTT or resazurin-based cell viability reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of TP-238 hydrochloride in complete medium.

-

Treat the cells with the different concentrations of TP-238 and a vehicle control.

-

Incubate the plates for a period of 48-72 hours.

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is used to identify the genome-wide binding sites of CECR2 and BPTF and to determine if TP-238 treatment displaces these proteins from their target loci.

Figure 3: ChIP-seq experimental workflow.

Materials:

-

Cells treated with TP-238 or vehicle

-

Formaldehyde (37%)

-

Glycine

-

Lysis and wash buffers

-

ChIP-grade antibodies against CECR2 or BPTF

-

Protein A/G magnetic beads

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with TP-238 or vehicle for the desired time. Cross-link protein-DNA complexes by adding formaldehyde directly to the media. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to CECR2 or BPTF overnight. Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specific binding and elute the chromatin complexes.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and treat with RNase A and Proteinase K. Purify the DNA.

-

Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify binding sites, and conduct differential binding analysis between TP-238 and vehicle-treated samples.

Protocol 3: RNA Sequencing (RNA-seq)

RNA-seq is used to profile the global gene expression changes induced by TP-238 treatment.

Figure 4: RNA-seq experimental workflow.

Materials:

-

Cells treated with TP-238 or vehicle

-

RNA extraction kit

-

DNase I

-

RNA-seq library preparation kit

-

Next-generation sequencing platform

Procedure:

-

Cell Treatment and RNA Extraction: Treat cells with TP-238 or vehicle. Harvest the cells and extract total RNA using a commercial kit, including a DNase I treatment step to remove genomic DNA.

-

Library Preparation: Purify mRNA from the total RNA, fragment the mRNA, and synthesize cDNA. Prepare sequencing libraries by ligating adapters to the cDNA fragments.

-

Sequencing: Perform high-throughput sequencing of the prepared libraries.

-

Data Analysis: Align the sequencing reads to the reference genome, quantify gene expression levels, and perform differential expression analysis to identify genes that are up- or down-regulated upon TP-238 treatment.

Protocol 4: NanoBRET™ Target Engagement Assay

This assay confirms the binding of TP-238 to CECR2 or BPTF in living cells.

Materials:

-

HEK293 cells

-

Plasmids encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion proteins

-

NanoBRET™ tracer

-

TP-238 hydrochloride

-

Nano-Glo® substrate and extracellular inhibitor

-

Microplate reader capable of measuring BRET

Procedure:

-

Transfection: Transfect HEK293 cells with the appropriate NanoLuc® fusion protein expression vector.

-

Cell Plating: Plate the transfected cells in a 96-well plate.

-

Compound and Tracer Addition: Add a range of concentrations of TP-238 or a vehicle control to the cells, followed by the addition of the NanoBRET™ tracer.

-

Incubation: Incubate the plate for a specified period (e.g., 3 hours) to allow for compound and tracer binding to reach equilibrium.

-

Signal Detection: Add the Nano-Glo® substrate and extracellular inhibitor and measure the BRET signal at 450 nm and 610 nm.

-

Data Analysis: Calculate the BRET ratio and plot it against the log of the TP-238 concentration to determine the EC50 value.

Conclusion

TP-238 hydrochloride is a valuable tool for dissecting the roles of CECR2 and BPTF in gene transcription. By providing a means to acutely inhibit their bromodomain function, researchers can investigate the downstream consequences on chromatin structure and gene expression. The experimental protocols outlined in this guide provide a framework for characterizing the cellular effects of TP-238 and for identifying the specific transcriptional programs regulated by the CERF and NURF complexes. Such studies will contribute to a deeper understanding of the epigenetic mechanisms that govern gene expression in both normal physiology and disease states, and may inform the development of novel therapeutic strategies targeting these pathways.

References

TP-238 Hydrochloride: A Technical Guide for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). As an epigenetic reader, the inhibition of these bromodomains presents a compelling therapeutic strategy in oncology. This document provides a comprehensive technical overview of TP-238 hydrochloride, including its mechanism of action, biochemical and cellular activity, and the signaling pathways implicated in cancer. Detailed experimental protocols for its characterization are also provided to facilitate its use in a research setting.

Mechanism of Action

TP-238 hydrochloride is a dual inhibitor of the bromodomains of CECR2 and BPTF. Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histone tails and other proteins. This interaction is a key mechanism in the regulation of gene transcription.

-

BPTF is the largest subunit of the Nucleosome Remodeling Factor (NURF) complex, an ATP-dependent chromatin remodeling complex. BPTF plays a crucial role in regulating chromatin structure and has been shown to be involved in the c-MYC oncogenic pathway.[1]

-

CECR2 is also involved in chromatin remodeling and has been implicated in the NF-κB signaling pathway, which is a key regulator of inflammation, immunity, and cell survival.[2]

By competitively binding to the acetyl-lysine binding pockets of CECR2 and BPTF bromodomains, TP-238 disrupts their chromatin-associated functions, thereby modulating the expression of genes regulated by these proteins.

Quantitative Data

The following tables summarize the key quantitative data for TP-238 hydrochloride.

Table 1: Biochemical and Cellular Potency of TP-238 Hydrochloride

| Target | Assay Type | Parameter | Value (nM) |

| CECR2 | AlphaScreen® | IC50 | 30[1] |

| BPTF | AlphaScreen® | IC50 | 350[1] |

| CECR2 | Isothermal Titration Calorimetry (ITC) | Kd | 10[1] |

| BPTF | Isothermal Titration Calorimetry (ITC) | Kd | 120[1] |

| CECR2 | NanoBRET™ Cellular Target Engagement | EC50 | 200-300[1] |

| BPTF | NanoBRET™ Cellular Target Engagement | EC50 | 200-300[1] |

Table 2: Selectivity Profile of TP-238 Hydrochloride

| Off-Target | Assay Type | Parameter | Value (µM) |

| BRD9 | Biochemical Assay | IC50 | 1.4[1] |

| 338 Kinases | Kinase Panel Screen | Activity at 1 µM | No significant activity |

Table 3: Physicochemical Properties of TP-238 Hydrochloride

| Property | Value |

| Molecular Formula | C22H30N6O3S · HCl |

| Molecular Weight | 495.0 g/mol |

Signaling Pathways

The inhibition of CECR2 and BPTF by TP-238 hydrochloride is anticipated to impact key oncogenic signaling pathways.

BPTF and the c-MYC Pathway

BPTF is a known interactor of the oncoprotein c-MYC and is required for its recruitment to chromatin and subsequent transcriptional activity.[1] Inhibition of BPTF with TP-238 can therefore disrupt c-MYC-driven gene expression, which is a hallmark of many cancers.

Figure 1: BPTF-c-MYC Signaling Axis and Inhibition by TP-238.

CECR2 and the NF-κB Pathway

CECR2 has been shown to interact with the RELA subunit of NF-κB and is recruited to NF-κB target gene promoters.[2] This interaction enhances chromatin accessibility and the expression of genes involved in metastasis and immune suppression. TP-238, by inhibiting CECR2, can potentially reverse these effects.

Figure 2: CECR2-NF-κB Signaling Pathway and Inhibition by TP-238.

Experimental Protocols

Detailed methodologies for the key assays used to characterize TP-238 hydrochloride are provided below.

AlphaScreen® Assay for IC50 Determination

This protocol describes a competition assay to determine the half-maximal inhibitory concentration (IC50) of TP-238.

Figure 3: Workflow for the AlphaScreen® Assay.

Materials:

-

His-tagged recombinant CECR2 or BPTF bromodomain protein

-

Biotinylated histone peptide (e.g., H4K16ac)

-

TP-238 hydrochloride

-

AlphaScreen® Streptavidin Donor beads and Nickel Chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

384-well low-volume assay plates

Procedure:

-

Prepare a serial dilution of TP-238 hydrochloride in assay buffer.

-

In a 384-well plate, add the diluted TP-238, His-tagged protein, and biotinylated histone peptide.

-

Incubate the mixture at room temperature for 30 minutes.

-

In subdued light, add a mixture of Streptavidin Donor beads and Nickel Chelate Acceptor beads to each well.

-

Seal the plate and incubate in the dark at room temperature for 60-90 minutes.

-

Read the plate on an AlphaScreen®-compatible plate reader.

-

The IC50 value is calculated by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Kd Determination

This protocol outlines the determination of the dissociation constant (Kd) of TP-238 binding to its target bromodomains.

Figure 4: Workflow for Isothermal Titration Calorimetry.

Materials:

-

Purified CECR2 or BPTF bromodomain protein

-

TP-238 hydrochloride

-

ITC buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP)

-

Isothermal Titration Calorimeter

Procedure:

-

Prepare the protein solution (typically 10-50 µM) and the TP-238 solution (typically 10-20 fold higher concentration than the protein) in identical, degassed ITC buffer.

-

Load the protein solution into the sample cell of the calorimeter and the TP-238 solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of small injections (e.g., 2-5 µL) of the TP-238 solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

-

The heat change associated with each injection is measured.

-

The resulting data is integrated and fit to a suitable binding model to determine the Kd, enthalpy of binding (ΔH), and stoichiometry (n).

In Vitro and In Vivo Cancer Research Applications

While extensive studies on the direct anti-cancer effects of TP-238 hydrochloride are not widely published, its role as a selective probe for CECR2 and BPTF provides a strong rationale for its use in cancer research.

-

In Vitro Studies: TP-238 can be used to investigate the consequences of CECR2 and BPTF inhibition in various cancer cell lines. Key assays would include:

-

Cell Viability Assays (e.g., MTT, CellTiter-Glo®): To determine the effect of TP-238 on the proliferation and survival of cancer cells.

-

Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To assess whether TP-238 induces programmed cell death.

-

Migration and Invasion Assays (e.g., Transwell assay): To evaluate the impact of TP-238 on the metastatic potential of cancer cells, particularly in the context of CECR2 inhibition.

-

Gene Expression Analysis (e.g., RT-qPCR, RNA-seq): To identify the downstream transcriptional changes following treatment with TP-238, confirming the modulation of c-MYC and NF-κB target genes.

-

-

In Vivo Studies: Based on the roles of its targets in tumorigenesis, TP-238 could be evaluated in preclinical animal models of cancer.

-

Xenograft Models: Human cancer cell lines could be implanted into immunocompromised mice, followed by treatment with TP-238 to assess its effect on tumor growth.

-

Patient-Derived Xenograft (PDX) Models: These models, which more closely recapitulate the heterogeneity of human tumors, would be valuable for evaluating the efficacy of TP-238.

-

Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of TP-238 would be essential for its development as a potential therapeutic agent. Currently, specific pharmacokinetic data for TP-238 is not publicly available.

-

Conclusion

TP-238 hydrochloride is a valuable research tool for elucidating the roles of the CECR2 and BPTF bromodomains in cancer biology. Its high potency and selectivity make it an ideal probe for target validation and for exploring the therapeutic potential of inhibiting these epigenetic readers. Further studies are warranted to fully characterize its anti-cancer efficacy in a variety of preclinical models. This technical guide provides the foundational information required for researchers to effectively utilize TP-238 hydrochloride in their cancer research endeavors.

References

TP-238 Hydrochloride: A Technical Guide for Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-238 hydrochloride is a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain and PHD Finger Transcription Factor (BPTF). Emerging evidence implicates both CECR2 and BPTF in the regulation of crucial neurodevelopmental processes. Dysregulation of these epigenetic readers has been linked to specific neurological disorders, positioning TP-238 as a valuable tool for investigating the underlying molecular mechanisms and exploring potential therapeutic avenues. This technical guide provides an in-depth overview of TP-238 hydrochloride, its targets, and its potential applications in neurological disorder studies, complete with quantitative data, experimental protocols, and pathway visualizations.

Physicochemical and Pharmacological Properties of TP-238

TP-238 is a cell-penetrant small molecule inhibitor. The hydrochloride salt form is commercially available, offering improved solubility and ease of use in experimental settings.

Table 1: Physicochemical Properties of TP-238 Hydrochloride

| Property | Value |

| Molecular Formula | C₂₂H₃₀N₆O₃S·HCl |

| Molecular Weight | 495.04 g/mol |

| Solubility | Soluble in DMSO and water |

| Storage | Store at -20°C |

Quantitative Analysis of Target Engagement and Selectivity

TP-238 exhibits high affinity for the bromodomains of CECR2 and BPTF. The following tables summarize the in vitro and cellular potency and selectivity of TP-238.

Table 2: In Vitro Binding Affinity and Inhibitory Potency of TP-238

| Target | Assay Type | Value | Reference |

| CECR2 | IC₅₀ (AlphaScreen) | 30 nM | [1] |

| BPTF | IC₅₀ (AlphaScreen) | 350 nM | [1] |

| CECR2 | Kd (ITC) | 10 nM | [1] |

| BPTF | Kd (ITC) | 120 nM | [1] |

Table 3: Cellular Target Engagement of TP-238

| Target | Assay Type | Value | Cell Line | Reference |

| CECR2 | EC₅₀ (NanoBRET™) | 200-300 nM | HEK293 | [1] |

| BPTF | EC₅₀ (NanoBRET™) | 200-300 nM | HEK293 | [1] |

Table 4: Selectivity Profile of TP-238

| Off-Target | Assay Type | Value | Notes | Reference |

| BRD9 | IC₅₀ | 1.4 µM | Closest off-target bromodomain | [1] |

| Kinase Panel (338 kinases) | Activity Assay | No significant activity | Tested at 1 µM | [1] |

Signaling Pathways and Mechanism of Action

CECR2 and BPTF are key components of chromatin remodeling complexes that regulate gene expression. By inhibiting their bromodomains, TP-238 prevents the recognition of acetylated lysine (B10760008) residues on histone tails, thereby modulating the transcription of target genes involved in neuronal development and function.

Caption: Mechanism of action of TP-238 in modulating gene transcription.

Experimental Protocols

In Vitro Assays

1. AlphaScreen™ Assay for IC₅₀ Determination

This assay is used to measure the inhibitory potency of TP-238 on the binding of CECR2 or BPTF bromodomains to an acetylated histone peptide.

-

Materials: Recombinant human CECR2/BPTF bromodomain protein, biotinylated acetylated histone H4 peptide, Streptavidin-coated Donor beads, Glutathione-coated Acceptor beads, TP-238 hydrochloride, assay buffer.

-

Procedure:

-

Prepare a serial dilution of TP-238 hydrochloride.

-

In a 384-well plate, add the recombinant bromodomain protein, biotinylated peptide, and the diluted TP-238.

-

Incubate at room temperature.

-

Add a mixture of Donor and Acceptor beads.

-

Incubate in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Calculate IC₅₀ values from the resulting dose-response curve.

-

2. Isothermal Titration Calorimetry (ITC) for Kd Determination

ITC directly measures the heat change upon binding of TP-238 to the target bromodomain to determine the dissociation constant (Kd).

-

Materials: Recombinant human CECR2/BPTF bromodomain protein, TP-238 hydrochloride, ITC buffer.

-

Procedure:

-

Load the recombinant bromodomain protein into the sample cell of the ITC instrument.

-

Load a concentrated solution of TP-238 into the injection syringe.

-

Perform a series of injections of TP-238 into the sample cell while monitoring the heat change.

-

Analyze the resulting data to determine the Kd, stoichiometry, and thermodynamic parameters of the binding interaction.

-

Cell-Based Assays

1. NanoBRET™ Target Engagement Assay

This assay measures the engagement of TP-238 with its target proteins within living cells.

-

Materials: HEK293 cells, plasmid encoding NanoLuc®-CECR2 or NanoLuc®-BPTF fusion protein, NanoBRET™ fluorescent tracer, TP-238 hydrochloride, cell culture medium, Nano-Glo® substrate.

-

Procedure:

-

Transfect HEK293 cells with the appropriate NanoLuc® fusion plasmid.

-

Plate the transfected cells in a 96-well plate.

-

Treat the cells with a serial dilution of TP-238 hydrochloride.

-

Add the NanoBRET™ fluorescent tracer.

-

Add the Nano-Glo® substrate.

-

Measure the BRET signal using a luminometer.

-

Calculate EC₅₀ values from the resulting dose-response curve.

-

Caption: Workflow for the NanoBRET™ target engagement assay.

In Vivo Studies in Neurological Disorder Models

While specific in vivo protocols for TP-238 hydrochloride in neurological disorder models are not yet widely published, a generalizable approach based on studies with other bromodomain inhibitors in CNS models can be adapted.

Representative In Vivo Efficacy Study in a Mouse Model of Neurodevelopmental Disorder:

-

Animal Model: A genetically engineered mouse model recapitulating a specific neurodevelopmental disorder (e.g., a mouse model for a BPTF-related disorder).

-

Drug Formulation and Administration:

-

Formulate TP-238 hydrochloride in a vehicle suitable for in vivo administration (e.g., saline, DMSO/polyethylene glycol).

-

Determine the optimal dose and route of administration (e.g., intraperitoneal injection, oral gavage) through pharmacokinetic and tolerability studies.

-

-

Experimental Design:

-

Acclimate animals to the housing conditions.

-

Randomly assign animals to treatment groups (vehicle control, TP-238 at different doses).

-

Administer the treatment for a predefined period.

-

Monitor animals for any adverse effects.

-

-

Outcome Measures:

-

Behavioral analysis: Conduct a battery of behavioral tests to assess relevant neurological functions (e.g., learning and memory, social interaction, motor coordination).

-

Histological and molecular analysis: At the end of the study, collect brain tissue for analysis of target engagement, downstream gene expression changes, and neuropathological markers.

-

Caption: Generalized workflow for an in vivo study using TP-238.

Applications in Neurological Disorder Research

The unique targeting profile of TP-238 hydrochloride makes it a valuable tool for investigating a range of neurological disorders where CECR2 and BPTF are implicated.

-

Neurodevelopmental Disorders: Given the essential roles of CECR2 in neurulation and BPTF in overall neural development, TP-238 can be used to probe the consequences of their inhibition in models of neurodevelopmental disorders such as Cat Eye Syndrome and BPTF-related neurodevelopmental disorders.[1]

-

Neurodegenerative Diseases: The involvement of chromatin remodeling in the pathogenesis of neurodegenerative diseases suggests that TP-238 could be used to explore the therapeutic potential of targeting CECR2 and BPTF in these conditions.

-

Brain Tumors: The role of BPTF in certain cancers opens up the possibility of investigating TP-238 in preclinical models of brain tumors.

Conclusion

TP-238 hydrochloride is a potent and selective chemical probe that provides a unique opportunity to investigate the roles of CECR2 and BPTF in the context of neurological disorders. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at elucidating the molecular mechanisms underlying these conditions and to explore novel therapeutic strategies. As research in this area progresses, TP-238 is poised to become an indispensable tool in the field of neuroepigenetics.

References

TP-238 Hydrochloride: A Technical Guide for the Selective Chemical Probe of CECR2 and BPTF Bromodomains

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TP-238 hydrochloride, a potent and selective chemical probe for the bromodomains of Cat Eye Syndrome Chromosome Region, Candidate 2 (CECR2) and Bromodomain PHD Finger Transcription Factor (BPTF). This document details the probe's biochemical and cellular activity, selectivity profile, and provides comprehensive experimental protocols for its characterization.

Introduction to TP-238 Hydrochloride

TP-238 hydrochloride is a high-quality chemical probe developed through a collaborative effort between Takeda and the Structural Genomics Consortium (SGC).[1] It serves as a valuable tool for investigating the biological functions of the CECR2 and BPTF bromodomains. These proteins are key components of chromatin remodeling complexes, which play crucial roles in gene regulation, neural development, and hematopoiesis.[1] BPTF, a core subunit of the Nucleosome Remodeling Factor (NURF) complex, is particularly implicated in c-MYC-driven transcriptional activity in both normal and cancerous stem cells.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for TP-238 hydrochloride, demonstrating its potency and selectivity for CECR2 and BPTF.

Table 1: Biochemical and Cellular Potency of TP-238

| Target | Assay Type | Value | Unit | Reference |

| CECR2 | AlphaScreen (IC50) | 30 | nM | [1] |

| BPTF | AlphaScreen (IC50) | 350 | nM | [1] |

| CECR2 | Isothermal Titration Calorimetry (Kd) | 10 | nM | [1] |

| BPTF | Isothermal Titration Calorimetry (Kd) | 120 | nM | [1] |

| CECR2 & BPTF | NanoBRET™ (EC50) | 200-300 | nM | [1] |

Table 2: Selectivity Profile of TP-238

| Off-Target | Assay Type | Value (IC50) | Unit | Reference |

| BRD9 | Biochemical Assay | 1.4 | µM | [1] |

| Kinase Panel (338 kinases) | Biochemical Assay | No significant activity at 1 µM | - | [1] |

Signaling Pathway and Mechanism of Action

CECR2 and BPTF are epigenetic "readers" that recognize and bind to acetylated lysine (B10760008) residues on histone tails through their bromodomains. This interaction is a critical step in the recruitment of chromatin remodeling complexes to specific genomic loci, leading to changes in chromatin structure and subsequent gene expression. TP-238 hydrochloride acts as a competitive inhibitor, binding to the acetyl-lysine binding pocket of the CECR2 and BPTF bromodomains, thereby preventing their interaction with histones and disrupting their downstream signaling functions.

Figure 1. Simplified signaling pathway of CECR2/BPTF and inhibition by TP-238.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize TP-238 hydrochloride are provided below.

AlphaScreen Assay for Biochemical Potency

This assay quantitatively measures the ability of TP-238 to disrupt the interaction between the bromodomain and an acetylated histone peptide.

Materials:

-

Assay Buffer: 25 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4, and 0.05% CHAPS.

-

Recombinant Proteins: His-tagged CECR2 or BPTF bromodomain.

-

Biotinylated Peptide: H-YSGRGKacGGKacGLGKacGGAKacRHRK(Biotin)-OH.

-

Beads: Streptavidin-coated Donor beads and Nickel Chelate Acceptor beads.

-

Microplates: 384-well low-volume white plates.

-

Plate Reader: PHERAstar FS or equivalent with AlphaScreen detection capabilities.

Procedure:

-

Prepare serial dilutions of TP-238 hydrochloride in assay buffer.

-

In a 384-well plate, add 5 µL of assay buffer.

-

Add 7 µL of a pre-mixed solution of the biotinylated peptide and the His-tagged bromodomain protein to achieve a final assay concentration of 25 nM for each.

-

Add the serially diluted TP-238 or vehicle control to the wells.

-

Incubate the plate at room temperature for 60 minutes.

-

Under low light conditions, add 8 µL of a mixture of streptavidin-coated donor beads (12.5 µg/mL) and nickel chelate acceptor beads (12.5 µg/mL).

-

Seal the plate with a foil seal to protect from light and incubate at room temperature for 60 minutes.

-

Read the plate on a PHERAstar FS plate reader using an AlphaScreen 680 nm excitation and 570 nm emission filter set.[1]

-

Calculate IC50 values by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat change upon binding of TP-238 to the bromodomain, allowing for the determination of the dissociation constant (Kd).

Materials:

-

ITC Buffer: 25 mM HEPES pH 7.4, 150 mM NaCl, 500 µM TCEP.

-

Recombinant Proteins: CECR2 or BPTF bromodomain.

-

Ligand: TP-238 hydrochloride.

-

ITC Instrument: VP-ITC microcalorimeter (MicroCal™) or equivalent.

Procedure:

-

Prepare a 10 µM solution of TP-238 hydrochloride in ITC buffer. This will be placed in the ITC cell.

-

Prepare a concentrated solution of the CECR2 or BPTF bromodomain in the same ITC buffer. This will be in the injection syringe.

-

Set the experiment temperature to 15 °C.

-

Perform an initial injection of 2 µL of the protein solution into the TP-238 solution in the cell.

-

Follow with 30 identical injections of 6 µL.

-

Measure the heat of dilution in a separate experiment by injecting the protein solution into buffer alone and subtract this from the titration data.[1]

-

Analyze the integrated heat data using the instrument's software to determine the Kd, binding enthalpy (ΔH), and stoichiometry (n).

NanoBRET™ Target Engagement Assay for Cellular Potency

This live-cell assay measures the engagement of TP-238 with its target bromodomains in a cellular environment.

Materials:

-

Cells: HEK293 cells.

-

Plasmids: NanoLuc®-fused full-length CECR2 or BPTF bromodomain constructs.

-

Transfection Reagent: FuGENE® HD or similar.

-

Tracers: BD070434a tracer (for BPTF) and BRD-02 tracer (for CECR2).

-

Substrate: Nano-Glo® Live Cell Substrate.

-

Inhibitor: Extracellular NanoLuc® Inhibitor.

-

Microplates: White, 96-well cell culture plates.

-

Plate Reader: GloMax® Discover System or equivalent capable of measuring BRET.

Procedure:

-

Reverse transfect HEK293 cells with the NanoLuc®-fusion constructs for either CECR2 or BPTF.

-

Plate the transfected cells in 96-well plates.

-

Prepare serial dilutions of TP-238 hydrochloride.

-

Treat the cells with the serially diluted TP-238 or vehicle control.

-

Add the appropriate tracer to the cells (1 µM BD070434a for BPTF or 0.5 µM BRD-02 for CECR2).

-

Incubate the plate for 3 hours at 37°C in a CO2 incubator.

-

Add the Nano-Glo® Live Cell Substrate and the Extracellular NanoLuc® Inhibitor to all wells.

-

Measure the BRET signal by reading luminescence at 450 nm and 610 nm.[1]

-

Calculate the BRET ratio (610nm/450nm) and determine the EC50 values.

Thermal Shift Assay for Target Engagement

This assay assesses the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Assay Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl.

-

Recombinant Proteins: CECR2 or BPTF bromodomain.

-

Ligand: TP-238 hydrochloride.

-

Fluorescent Dye: SYPRO Orange.

-

Real-Time PCR Instrument: Mx3005p Real Time PCR machine (Stratagene) or equivalent.

Procedure:

-

Prepare a 2 µM solution of the bromodomain protein in the assay buffer in a 96-well PCR plate.

-

Add TP-238 to a final concentration of 10 µM.

-

Add SYPRO Orange dye at a 1:1000 dilution.

-

The final reaction volume should be 20 µL.

-

Place the plate in the real-time PCR instrument.

-

Set the excitation and emission filters for SYPRO Orange to 465 nm and 590 nm, respectively.

-

Increase the temperature from 25 °C to 96 °C at a rate of 3 °C per minute, taking fluorescence readings at each interval.[1]

-

The melting temperature (Tm) is the point of inflection in the fluorescence curve. An increase in Tm in the presence of the compound indicates binding and stabilization.

Experimental Workflow for Probe Characterization

The following diagram outlines the general workflow for the characterization of a chemical probe like TP-238.

Figure 2. General experimental workflow for chemical probe characterization.

Conclusion